7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
Overview
Description
7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole (NBD) is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential for use in scientific research applications. NBD is a fluorescent dye that is commonly used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. In
Mechanism of Action
The mechanism of action of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is based on its unique chemical structure, which allows it to bind to biomolecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and Van der Waals forces. Once bound, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole emits fluorescence upon excitation with light of a specific wavelength. The intensity and wavelength of the emitted fluorescence can be used to detect and quantify the presence of the labeled biomolecule.
Biochemical and Physiological Effects:
7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a relatively small molecule that does not have any significant biochemical or physiological effects on the labeled biomolecule or the biological system in which it is used. However, it is important to note that the labeling of biomolecules with 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can affect their function and activity, and it is therefore important to carefully design experiments to minimize any potential effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in lab experiments is its high sensitivity and specificity for labeling biomolecules. 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is also relatively easy to synthesize and can be obtained with high purity and yield. However, there are also some limitations to using 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole. For example, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is sensitive to pH and temperature changes, which can affect its fluorescence properties. In addition, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can only label biomolecules that have specific functional groups, which limits its applicability in some biological systems.
Future Directions
There are many future directions for the use of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in scientific research. One potential direction is the development of new methods for labeling biomolecules with 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, such as site-specific labeling and proximity labeling. Another direction is the application of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in live-cell imaging and single-molecule imaging, which would allow for the study of dynamic biological processes in real-time. Furthermore, the use of 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole in drug discovery and development is an area of active research, and there is potential for the development of new 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole-based probes for drug screening and target identification.
Scientific Research Applications
7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has a wide range of scientific research applications, including but not limited to, protein labeling, nucleic acid labeling, and small molecule labeling. 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a highly sensitive and specific fluorescent dye that can be used for imaging and detection purposes in a variety of biological systems. For example, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be used to study protein-protein interactions, protein folding, and protein localization within cells. 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can also be used to study nucleic acid structure and function, as well as DNA-protein interactions. In addition, 7-(4-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be used to label small molecules for drug discovery and development.
properties
IUPAC Name |
7-(4-nitrophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O3/c19-18(20)8-3-1-7(2-4-8)17-13-9-5-6-10-12(11(9)14-17)16-21-15-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWCJQWJGNIOSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Nitrophenyl)(7H)triazolo[4,5-e]benzofurazan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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